(S,R,S)-AHPC-PEG3-NH2 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a compound used primarily in the field of targeted protein degradation. It is a conjugate that contains a von Hippel-Lindau (VHL)-recruiting ligand and a PEGylated crosslinker with a pendant amine for reactivity with a carboxyl group on the target ligand . This compound is a building block for the synthesis of molecules used in PROTAC (proteolysis-targeting chimeras) technology, which is a novel approach for degrading specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-PEG3-NH2 hydrochloride involves multiple steps, starting with the preparation of the VHL ligand, followed by the attachment of the PEG3 linker and the amine group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated synthesis platforms and high-throughput screening to optimize the yield and purity of the compound . The process is designed to be scalable and reproducible to meet the demands of research and development in the pharmaceutical industry.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-PEG3-NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxyl groups to form amide bonds.
Click Chemistry: The compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for bioconjugation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Click Chemistry: Reagents include azides, alkynes, copper sulfate, and sodium ascorbate.
Major Products
The major products formed from these reactions are typically amide-linked conjugates or triazole-linked bioconjugates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S,R,S)-AHPC-PEG3-NH2 hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-PEG3-NH2 hydrochloride involves the recruitment of the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex . This complex tags the target protein for degradation by the proteasome, a cellular machinery responsible for degrading unwanted or misfolded proteins . The PEG3 linker and amine group facilitate the binding of the compound to the target protein, ensuring specificity and efficiency in the degradation process .
Comparison with Similar Compounds
Similar Compounds
- (S,R,S)-AHPC-PEG1-NH2 hydrochloride
- (S,R,S)-AHPC-PEG2-NH2 hydrochloride
- (S,R,S)-AHPC-PEG4-NH2 hydrochloride
- (S,R,S)-AHPC-piperazine-pyridine-alkyne-NH2 hydrochloride
Uniqueness
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is unique due to its specific PEG3 linker length, which provides an optimal balance between solubility and reactivity . This makes it particularly effective in forming stable and efficient PROTAC molecules for targeted protein degradation . The presence of the amine group also allows for versatile conjugation with various target ligands, enhancing its applicability in different research and therapeutic contexts .
Properties
Molecular Formula |
C30H46ClN5O7S |
---|---|
Molecular Weight |
656.2 g/mol |
IUPAC Name |
1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H |
InChI Key |
ZOYHUTRHKHRRPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.